L-Asparagine-13C4,15N2,d8
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Overview
Description
L-Asparagine-13C4,15N2,d8 is a labeled form of L-Asparagine, a non-essential amino acid. This compound is labeled with stable isotopes of carbon (13C), nitrogen (15N), and deuterium (d8), making it useful for various scientific research applications. L-Asparagine plays a crucial role in the metabolic control of cell functions in nerve and brain tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Asparagine-13C4,15N2,d8 is synthesized by incorporating stable isotopes into the L-Asparagine molecule. The synthesis involves the use of isotopically labeled precursors such as 13C-labeled carbon sources, 15N-labeled nitrogen sources, and deuterium-labeled hydrogen sources. The reaction conditions typically involve controlled temperature and pH to ensure the incorporation of the isotopes into the desired positions within the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotopically labeled precursors. The process includes purification steps to achieve high isotopic purity and chemical purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
L-Asparagine-13C4,15N2,d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may lead to the formation of aspartic acid derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
L-Asparagine-13C4,15N2,d8 is widely used in scientific research, including:
Chemistry: It is used as a tracer in metabolic studies to track the incorporation and transformation of asparagine in various biochemical pathways.
Biology: It is used to study the metabolic control of cell functions in nerve and brain tissue.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of asparagine in the body.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
L-Asparagine-13C4,15N2,d8 exerts its effects by participating in the metabolic control of cell functions. It is involved in the synthesis of proteins and other biomolecules. The molecular targets include enzymes such as asparagine synthetase, which catalyzes the conversion of aspartic acid and ammonia to asparagine. The pathways involved include the amidation reaction, where ammonia is attached to aspartic acid to form asparagine .
Comparison with Similar Compounds
L-Asparagine-13C4,15N2,d8 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. Similar compounds include:
L-Asparagine-13C4,15N2: Labeled with 13C and 15N but not deuterium.
L-Asparagine-15N2,d8: Labeled with 15N and deuterium but not 13C.
L-Asparagine-13C4: Labeled with 13C only.
These similar compounds differ in their isotopic composition, which affects their use in specific research applications.
Properties
Molecular Formula |
C4H8N2O3 |
---|---|
Molecular Weight |
146.125 g/mol |
IUPAC Name |
deuterio (2S)-2,3,3-trideuterio-2,4-bis(dideuterio(15N)amino)-4-oxo(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1+1D2,2+1D,3+1,4+1,5+1,6+1/hD5 |
InChI Key |
DCXYFEDJOCDNAF-PYHFAUOHSA-N |
Isomeric SMILES |
[2H][13C@@]([13C](=O)O[2H])([13C]([2H])([2H])[13C](=O)[15N]([2H])[2H])[15N]([2H])[2H] |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.